molecular formula C13H19FN2O B1465694 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine CAS No. 1292057-08-9

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine

Cat. No.: B1465694
CAS No.: 1292057-08-9
M. Wt: 238.3 g/mol
InChI Key: BQBFUHPDLGQQQZ-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the fluorophenoxy group in this compound adds unique properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines .

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine
  • 1-benzoyl-N-[2-(2-fluorophenoxy)ethyl]piperidin-4-amine
  • 4-(piperidin-1-yl)pyridine derivatives

Uniqueness

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-11-3-5-13(6-4-11)17-9-8-16-7-1-2-12(15)10-16/h3-6,12H,1-2,7-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFUHPDLGQQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCOC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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